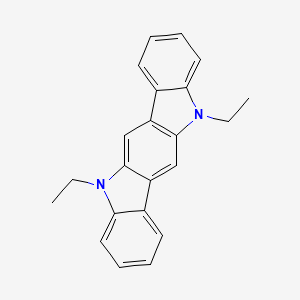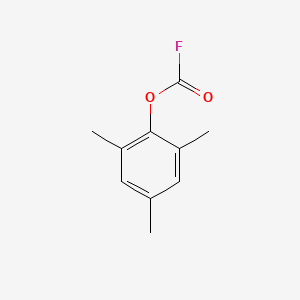
2,4,6-Trimethylphenyl carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylphenyl carbonofluoridate is an organic compound characterized by the presence of a carbonofluoridate group attached to a 2,4,6-trimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trimethylphenyl carbonofluoridate typically involves the reaction of 2,4,6-trimethylphenol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,6-Trimethylphenol+Phosgene→2,4,6-Trimethylphenyl carbonofluoridate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethylphenyl carbonofluoridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonofluoridate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4,6-trimethylphenol and carbon dioxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,6-trimethylphenyl amine, 2,4,6-trimethylphenyl alcohol, or 2,4,6-trimethylphenyl thiol are formed.
Hydrolysis: The primary products are 2,4,6-trimethylphenol and carbon dioxide.
Applications De Recherche Scientifique
2,4,6-Trimethylphenyl carbonofluoridate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethylphenyl carbonofluoridate involves the interaction of the carbonofluoridate group with nucleophiles. The carbon-fluorine bond is highly polarized, making the carbon atom susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the substitution product and release the leaving group.
Comparaison Avec Des Composés Similaires
2,4,6-Trimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbonofluoridate group.
2,4,6-Trimethylphenyl chloride: Contains a chloride group and exhibits different reactivity.
2,4,6-Trimethylphenyl acetate: Contains an acetate group and is used in different applications.
Uniqueness: 2,4,6-Trimethylphenyl carbonofluoridate is unique due to the presence of the carbonofluoridate group, which imparts distinct reactivity and properties. Its ability to form strong carbon-fluorine bonds makes it valuable in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
93201-55-9 |
|---|---|
Formule moléculaire |
C10H11FO2 |
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
(2,4,6-trimethylphenyl) carbonofluoridate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3 |
Clé InChI |
SFRWQHWLEWSFNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




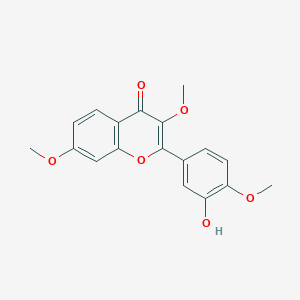
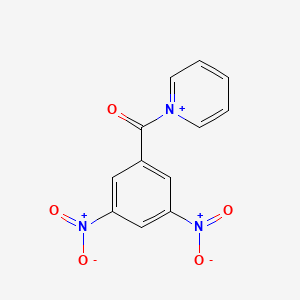
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
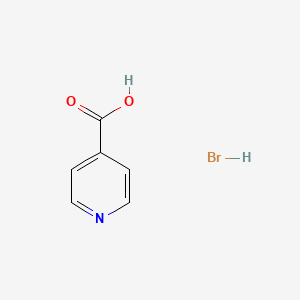
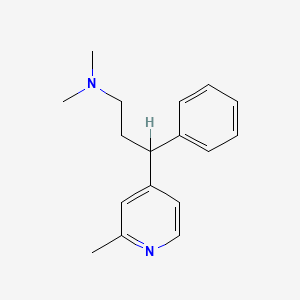
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
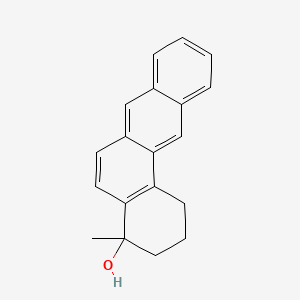
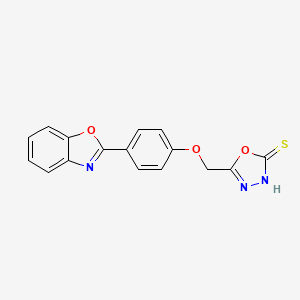
![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
